4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}aniline hydrochloride 4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}aniline hydrochloride
Brand Name: Vulcanchem
CAS No.: 1306605-05-9
VCID: VC2826624
InChI: InChI=1S/C12H9F3N2O.ClH/c13-12(14,15)10-2-1-3-11(17-10)18-9-6-4-8(16)5-7-9;/h1-7H,16H2;1H
SMILES: C1=CC(=NC(=C1)OC2=CC=C(C=C2)N)C(F)(F)F.Cl
Molecular Formula: C12H10ClF3N2O
Molecular Weight: 290.67 g/mol

4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}aniline hydrochloride

CAS No.: 1306605-05-9

Cat. No.: VC2826624

Molecular Formula: C12H10ClF3N2O

Molecular Weight: 290.67 g/mol

* For research use only. Not for human or veterinary use.

4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}aniline hydrochloride - 1306605-05-9

Specification

CAS No. 1306605-05-9
Molecular Formula C12H10ClF3N2O
Molecular Weight 290.67 g/mol
IUPAC Name 4-[6-(trifluoromethyl)pyridin-2-yl]oxyaniline;hydrochloride
Standard InChI InChI=1S/C12H9F3N2O.ClH/c13-12(14,15)10-2-1-3-11(17-10)18-9-6-4-8(16)5-7-9;/h1-7H,16H2;1H
Standard InChI Key FGQHUCAYORZCND-UHFFFAOYSA-N
SMILES C1=CC(=NC(=C1)OC2=CC=C(C=C2)N)C(F)(F)F.Cl
Canonical SMILES C1=CC(=NC(=C1)OC2=CC=C(C=C2)N)C(F)(F)F.Cl

Introduction

Chemical Properties and Structure

Chemical Identifiers

4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}aniline hydrochloride is uniquely identified through various systematic nomenclature systems. The table below presents its key identifiers:

Identifier TypeValue
CAS Number1306605-05-9
IUPAC Name4-{[6-(trifluoromethyl)pyridin-2-yl]oxy}aniline hydrochloride
Molecular FormulaC₁₂H₁₀ClF₃N₂O
Molecular Weight290.67 g/mol
European Community (EC) Number980-298-5
InChI1S/C12H9F3N2O/c13-12(14,15)8-1-6-11(17-7-8)18-10-4-2-9(16)3-5-10/h1-7H,16H2
InChI KeyLKVNUMLULPTKAU-UHFFFAOYSA-N

The compound is registered in multiple chemical databases, facilitating its identification and access to relevant research data .

Physical Properties

Understanding the physical properties of 4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}aniline hydrochloride is essential for its handling, storage, and application in various research contexts. The following table summarizes its key physical attributes:

PropertyDescription
Physical StateSolid (typically crystalline powder)
SolubilityModerately soluble in polar organic solvents
AppearanceOff-white to pale yellow crystalline powder
Melting PointNot definitively reported in the available literature
StabilityRelatively stable under standard laboratory conditions
Storage RecommendationStore in a cool, dry place, away from direct light exposure

The presence of the hydrochloride group significantly impacts its solubility profile, making it more water-soluble than the free base form .

Chemical Structure Analysis

The chemical structure of 4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}aniline hydrochloride features several key structural components that influence its chemical behavior and biological activity:

  • Pyridine ring with trifluoromethyl substituent at the 6-position

  • Ether linkage (oxygen bridge) connecting the pyridine and aniline moieties

  • Aniline group with primary amine at the para position

  • Hydrochloride salt formation with the primary amine

The trifluoromethyl group contributes to the compound's lipophilicity and metabolic stability, key factors in its potential pharmacological applications. The ether linkage provides conformational flexibility while maintaining the spatial relationship between the aromatic rings .

Synthesis Methods

General Synthetic Approaches

The synthesis of 4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}aniline hydrochloride typically involves multi-step chemical reactions that can be approached through various synthetic strategies. Based on the available literature, several methods have been documented:

Synthetic ApproachKey FeaturesYield Range
Nucleophilic Aromatic SubstitutionFormation of ether linkage between pyridine and phenol derivatives60-85%
Reductive AminationConversion of nitro precursors to amine groups80-95%
Functional Group InterconversionModification of existing scaffolds through selective transformations20-50%

The choice of synthetic route depends on the availability of starting materials, required scale, and specific structural modifications needed .

Detailed Synthetic Protocol

A representative synthesis pathway for 4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}aniline hydrochloride may involve the following key steps:

  • Nucleophilic aromatic substitution reaction between 2-chloro-6-(trifluoromethyl)pyridine and 4-nitrophenol in the presence of a base

  • Reduction of the nitro group to an amine using appropriate reducing agents (e.g., iron/acetic acid, zinc/ammonium chloride, or catalytic hydrogenation)

  • Salt formation by treating the free base with hydrochloric acid in a suitable solvent

Biological Activity

Enzyme Inhibition Properties

4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}aniline hydrochloride has been investigated for its potential enzyme inhibitory effects. Research suggests it may interact with specific biological targets:

Target Enzyme/PathwayInhibition PotencyEffect
Fibrotic PathwaysModeratePotential therapeutic application in fibrotic diseases
Cell Signaling PathwaysUnder investigationPossible modulation of cellular responses

The compound's specific binding mode to these targets remains an area of active research, with structure-activity relationship studies providing insights into the molecular determinants of its activity.

Cancer Cell LineActivity RangeMechanism
Various carcinoma cell linesIC₅₀ values ranging from nanomolar to micromolarInhibition of cell proliferation pathways and induction of apoptosis

These findings suggest potential avenues for investigating 4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}aniline hydrochloride in anticancer research, particularly focusing on structure-activity relationships to optimize its efficacy.

Antimicrobial Properties

Limited data suggests that compounds containing the trifluoromethylpyridine scaffold may possess antimicrobial activity. Related pyridone derivatives with trifluoromethyl substituents have been evaluated for:

Microbial TargetActivity LevelPotential Application
Fungal SpeciesModerateAntifungal agents
Bacterial StrainsVariableAntibacterial development

These observations provide a foundation for further exploration of 4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}aniline hydrochloride in antimicrobial applications .

Structure-Activity Relationships

Key Structural Features Affecting Activity

Structure-activity relationship studies involving compounds similar to 4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}aniline hydrochloride have identified several structural elements that significantly influence biological activity:

Structural FeatureImpact on ActivitySignificance
Trifluoromethyl GroupEnhanced lipophilicity and metabolic stabilityImproved pharmacokinetic profile
Ether LinkageConformational flexibilityOptimal binding to target proteins
Aniline MoietyHydrogen-bonding capabilitiesCritical for target recognition and binding

Understanding these relationships provides valuable insights for the rational design of related compounds with improved properties.

Comparative Analysis with Related Compounds

Several structurally related compounds have been synthesized and studied, offering comparative insights into the structure-activity relationships:

Related CompoundStructural DifferenceComparative Activity
4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}anilinePosition of trifluoromethyl group (5 vs. 6)Different binding profile and potency
(4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanolHydroxymethyl vs. amine groupAltered hydrogen bonding capabilities
4-Chloro-3-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)anilineAdditional chloro substituentsModified electronic properties and binding affinity

These comparisons highlight the importance of precise structural modifications in modulating the biological activities of this class of compounds .

Applications in Research and Development

Pharmaceutical Research

4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}aniline hydrochloride and related compounds have attracted attention in pharmaceutical research for several potential applications:

Research AreaPotential ApplicationCurrent Status
Fibrotic DiseasesDevelopment of antifibrotic agentsEarly research phase
Cancer TherapyExploration of novel anticancer agentsPreliminary studies
Enzyme InhibitionDesign of specific enzyme inhibitorsStructure-activity relationship studies

The compound serves as a valuable research tool and potential lead structure for the development of therapeutic agents targeting various diseases.

Synthetic Intermediates

Beyond its direct biological applications, 4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}aniline hydrochloride serves as an important intermediate in the synthesis of more complex molecules:

Target Compound ClassSynthetic UtilityApplication Area
Amides and SulfonamidesFunctionalization of primary amineMedicinal chemistry
Heterocyclic DerivativesIncorporation into larger scaffoldsDrug discovery
Conjugated SystemsAttachment to biomoleculesChemical biology

The primary amine functionality provides a versatile handle for further synthetic elaboration, making this compound valuable in diverse chemical applications .

Hazard TypeClassificationGHS Hazard Statement
Acute Toxicity (Oral)Category 4H302: Harmful if swallowed
Skin IrritationCategory 2H315: Causes skin irritation
Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation

These classifications highlight the importance of proper handling and safety precautions when working with this compound .

Precautionary MeasureGHS Precautionary StatementImplementation
Exposure PreventionP261: Avoid breathing dust/fume/gas/mist/vapors/sprayUse in well-ventilated areas or fume hoods
Personal ProtectionP280: Wear protective gloves/protective clothing/eye protection/face protectionAppropriate PPE during handling
Response to ExposureP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsingEmergency response protocols
StorageP403+P233: Store in a well-ventilated place. Keep container tightly closedProper storage conditions

Following these precautions minimizes the risks associated with handling and using this compound in research settings .

Current Research Trends and Future Perspectives

Recent Advances

Recent research involving 4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}aniline hydrochloride and structurally related compounds has focused on several emerging areas:

Research DirectionKey FindingsSignificance
Structure OptimizationDevelopment of derivatives with improved potencyEnhanced therapeutic potential
Target IdentificationElucidation of specific molecular targetsBetter understanding of mechanism of action
Synthetic MethodologyNovel approaches for efficient synthesisImproved accessibility for research

These advances continue to expand our understanding of this compound's properties and potential applications .

Future Research Directions

Several promising research directions involving 4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}aniline hydrochloride warrant further exploration:

Future DirectionPotential ImpactResearch Approach
Comprehensive SAR StudiesIdentification of optimal structural featuresSystematic synthesis and evaluation of derivatives
Detailed Mechanistic StudiesUnderstanding precise molecular interactionsAdvanced biophysical and computational methods
Expanded Biological ScreeningDiscovery of novel applicationsHigh-throughput screening against diverse targets

These directions represent promising avenues for advancing our knowledge of this compound and realizing its full potential in various applications .

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